molecular formula C7H3Cl2NO2S2 B3024858 2-Chloro-1,3-benzothiazole-6-sulfonyl chloride CAS No. 6608-50-0

2-Chloro-1,3-benzothiazole-6-sulfonyl chloride

Cat. No.: B3024858
CAS No.: 6608-50-0
M. Wt: 268.1 g/mol
InChI Key: RLPMZVSKBOCSMU-UHFFFAOYSA-N
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Description

2-Chloro-1,3-benzothiazole-6-sulfonyl chloride is an organic compound with the molecular formula C7H4ClNO2S2. It is a derivative of benzothiazole, featuring a sulfonyl chloride group at the 6-position and a chlorine atom at the 2-position. This compound is typically a faint to light yellow solid and is known for its reactivity, particularly in organic synthesis where it is used as a sulfonylating agent .

Properties

IUPAC Name

2-chloro-1,3-benzothiazole-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO2S2/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPMZVSKBOCSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)SC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493270
Record name 2-Chloro-1,3-benzothiazole-6-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6608-50-0
Record name 2-Chloro-1,3-benzothiazole-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,3-benzothiazole-6-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-1,3-benzothiazole-6-sulfonyl chloride generally involves the reaction of 2-chloro-1,3-benzothiazole-6-sulfonic acid with thionyl chloride or phosphorus oxychloride. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

    Starting Material: 2-Chloro-1,3-benzothiazole-6-sulfonic acid

    Reagents: Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3)

    Conditions: Inert atmosphere, controlled temperature (usually around 0-5°C initially, then gradually increased to room temperature)

    Product: this compound

The reaction proceeds with the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The product is typically purified by recrystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-benzothiazole-6-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Electrophilic Substitution: The chlorine atom at the 2-position can participate in electrophilic substitution reactions, allowing for further functionalization of the benzothiazole ring.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

    Conditions: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.

Major Products

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Sulfonylating Agent : 2-Chloro-1,3-benzothiazole-6-sulfonyl chloride is widely used as a sulfonylating agent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It facilitates the introduction of sulfonyl groups into target molecules, enhancing their biological activity and stability.

2. Medicinal Chemistry

  • Drug Development : The compound is investigated for its potential in developing new therapeutic agents targeting specific enzymes or receptors. Its ability to modify biomolecules allows for the formation of sulfonamide derivatives that may alter enzyme activities or gene expressions.
  • Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, making it a candidate for drug discovery programs aimed at treating diseases such as cancer and bacterial infections.

3. Biological Research

  • Modification of Biomolecules : It is employed in modifying proteins and peptides to introduce sulfonyl groups for further functionalization. This modification can enhance the biological properties of these biomolecules.
  • Antimicrobial and Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. For example, certain derivatives have shown superior efficacy against a range of microorganisms compared to traditional antibiotics.

Case Studies and Research Findings

Study Focus Findings
Antimicrobial EvaluationBele et al. synthesized various benzothiazole derivatives; some exhibited superior activity against microorganisms compared to traditional antibiotics.
Anticancer ActivityModifications at the C-6 position significantly enhanced antiproliferative activity against cancer cells, indicating structural variations can optimize therapeutic effects.
Anti-inflammatory ResearchSadhasivam et al. reported significant inhibition of COX activity by benzothiazole derivatives compared to standard drugs like Ibuprofen.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-benzothiazole-6-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form strong covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide, sulfonate, or thiosulfonate linkages. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

2-Chloro-1,3-benzothiazole-6-sulfonyl chloride can be compared with other sulfonyl chloride derivatives and benzothiazole compounds:

These comparisons highlight the unique combination of reactivity and functional groups present in this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

2-Chloro-1,3-benzothiazole-6-sulfonyl chloride is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant research findings and case studies.

  • Molecular Formula : C7_7H3_3Cl2_2N O2_2S2_2
  • Molecular Weight : 268.1 g/mol
  • Structure : The compound features a chlorinated benzothiazole ring with a sulfonyl chloride group, which contributes to its electrophilic reactivity.

The biological activity of this compound is primarily attributed to its electrophilic nature , allowing it to interact with nucleophiles in biological systems. The sulfonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives that may alter enzyme activities or gene expressions .

Biochemical Pathways

Benzothiazole derivatives, including this compound, have been shown to influence several biochemical pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, disrupting metabolic pathways.
  • Gene Expression Modulation : By modifying biomolecules, it can potentially influence gene expression patterns.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

Antimicrobial Activity

A study by Srivastava et al. highlighted the antimicrobial potential of benzothiazole derivatives against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound demonstrated significant activity comparable to standard antibiotics .

PathogenActivity LevelReference
Staphylococcus aureusHigh
Escherichia coliModerate
Candida albicansSignificant

Anticancer Properties

Research has shown that benzothiazole derivatives can exhibit anticancer properties. For instance, compounds structurally related to this compound have been tested against human cervical cancer cell lines with promising results .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In studies assessing cyclooxygenase (COX) inhibition, certain derivatives showed selective COX-2 inhibition with a favorable COX-2/COX-1 ratio, indicating potential for therapeutic use in inflammatory conditions .

Case Studies and Research Findings

  • Antimicrobial Evaluation : Bele et al. synthesized various benzothiazole derivatives and evaluated their antimicrobial efficacy against a range of microorganisms. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics .
  • Anticancer Activity : A study focusing on substituted benzothiazoles revealed that modifications at the C-6 position significantly enhanced antiproliferative activity against cancer cells. This suggests that structural variations can optimize therapeutic effects .
  • Anti-inflammatory Research : Sadhasivam et al. reported on the anti-inflammatory properties of benzothiazole derivatives through COX activity assays. Compounds tested showed significant inhibition compared to standard drugs like Ibuprofen, highlighting their potential in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 2-chloro-1,3-benzothiazole-6-sulfonyl chloride?

The compound is typically synthesized via cyclization and subsequent chlorination. A common approach involves reacting precursor thioamides with chlorinating agents like Lawesson’s reagent to form the benzothiazole core, followed by sulfonation using chlorosulfonic acid. For example, sulfonyl chloride derivatives are often prepared by treating intermediates with SOCl₂ or ClSO₃H under controlled conditions (0°C to room temperature, 1–3 hours) to avoid over-chlorination . Post-reaction, the product is precipitated in ice water and purified via recrystallization or column chromatography.

Q. How is the purity of this compound validated in academic settings?

Characterization relies on a combination of techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity and substitution patterns.
  • FT-IR to identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and C-Cl (750–550 cm⁻¹) bonds.
  • Mass spectrometry (HRMS) for molecular ion verification.
  • Elemental analysis to ensure stoichiometric consistency .

Q. What safety protocols are essential when handling this compound?

Due to its reactivity and potential toxicity:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
  • Avoid contact with water or bases, which may trigger decomposition into hazardous gases (e.g., SO₂, HCl) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

Yield optimization requires addressing common bottlenecks:

  • Temperature control : Maintain ≤0°C during sulfonation to minimize side reactions (e.g., polysubstitution).
  • Stoichiometric precision : Use excess chlorosulfonic acid (1.5–2.0 equiv.) to ensure complete conversion.
  • Purification : Employ gradient column chromatography (hexane/ethyl acetate) to isolate the product from by-products like sulfonic acids .

Q. What strategies resolve contradictions in spectral data for sulfonyl chloride derivatives?

Discrepancies in NMR/IR data often arise from residual solvents or polymorphic forms. Solutions include:

  • Drying under high vacuum to remove solvent traces.
  • X-ray crystallography (e.g., via STADI4/X-RED software) to confirm crystal structure and hydrogen bonding patterns.
  • Dynamic NMR experiments to assess rotational barriers around the sulfonyl group .

Q. How is this compound utilized in developing bioactive molecules?

The sulfonyl chloride group serves as a versatile intermediate for nucleophilic substitution. For example:

  • Sulfonamide derivatives : React with amines (e.g., aniline, alkylamines) to create sulfonamides with antitumor activity.
  • Structure-activity relationship (SAR) studies : Modify the benzothiazole core to enhance binding affinity against cancer cell lines (e.g., NCI-60 panel) .

Q. What are the challenges in assessing the compound’s stability under varying conditions?

Stability studies require:

  • Accelerated degradation tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify decomposition pathways.
  • HPLC-MS monitoring : Detect hydrolysis products (e.g., sulfonic acids) and quantify degradation rates.
  • DFT calculations : Predict reactive sites (e.g., sulfonyl chloride’s electrophilicity) to design stabilized analogs .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis .
  • Analytical troubleshooting : Cross-validate data with multiple techniques (e.g., XRD for crystallinity, TGA for thermal stability) .
  • Biological assays : Use cell viability assays (MTT/CellTiter-Glo) and apoptosis markers (Annexin V) to evaluate sulfonamide derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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